Bromethalin
Description
Historical Discovery and Development of Bromethalin as a Rodenticide
The development of this compound was a direct consequence of the increasing ineffectiveness of traditional anticoagulant rodenticides. purdue.eduscispace.comacs.org The search for a new class of rodenticides with a different mode of action became a priority in the mid-1970s. scispace.comacs.orgunl.edu
The emergence of resistance in rodent populations to warfarin-type anticoagulant poisons spurred research into alternative rodenticides. purdue.eduscispace.comacs.org Scientists at Lilly Research Laboratories initiated a search for compounds with a distinct mechanism of action that would remain effective against these resistant strains. scispace.comacs.orgunl.edu This effort was a direct response to documented resistance in rats as early as the 1970s. merckvetmanual.com
Investigators at Lilly Research Laboratories played a pivotal role in the discovery and development of this compound. scispace.comacs.orgunl.edunih.govresearchgate.net Their research, which began in the mid-1970s, stemmed from observations of the rodenticidal potential of certain diphenylamines identified during a fungicide screening program. scispace.comunl.edu This led to an extensive testing program aimed at identifying suitable compounds. researchgate.net
The discovery of the toxic properties within the diphenylamine (B1679370) class of compounds prompted a detailed structure-activity relationship (SAR) study. scispace.comacs.org This research focused on identifying derivatives that were not only toxic to rodents but also readily accepted as bait. acs.org Through this systematic approach, this compound, chemically identified as N-methyl-2,4-dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline, was identified as possessing the desired rodenticidal characteristics. wikipedia.orgacs.orgresearchgate.net The first biological results from laboratory tests with rats and mice were presented in 1979. unl.edu
Lilly Research Laboratories Contributions
Regulatory Landscape and Policy Shifts Influencing this compound Use
The regulatory environment surrounding rodenticides, particularly in the United States, has significantly influenced the use of this compound. purdue.eduacs.orgresearchgate.netnih.govnih.gov
The U.S. Environmental Protection Agency (EPA) is responsible for the registration and regulation of rodenticides, including this compound. purdue.eduacs.orgresearchgate.netnih.govnih.gov In 2008, the EPA issued a Risk Mitigation Decision (RMD) for ten rodenticides to reduce exposure risks to children and non-target organisms, including wildlife. usda.govepa.govlawbc.comfederalregister.govresponsiblerodenticides.org This decision included measures such as requiring consumer products to be sold with bait stations and prohibiting loose bait forms. epa.govfederalregister.gov Further proposed mitigation measures were announced in 2022 as part of the registration review process, aiming to reduce potential exposures to endangered and threatened species. lawbc.comregulations.gov These measures include requiring bait to be placed in tamper-resistant bait boxes and encouraging the collection of rodent carcasses. lawbc.com
Restrictions placed on the residential use of second-generation anticoagulant rodenticides (SGARs) by the EPA in 2011, due to concerns about poisoning risks to children, pets, and wildlife, have led to an expected increase in the consumer use of this compound. nih.govusda.govavma.orgepa.govoup.com SGARs are now primarily restricted to commercial pest control and agricultural markets. epa.gov This policy shift has positioned this compound, along with other non-anticoagulant rodenticides like cholecalciferol and zinc phosphide (B1233454), as alternatives available for consumer use, albeit with specific mitigation requirements such as mandatory bait stations. avma.orgepa.govoup.com Data from poison control centers have indicated an increase in exposures to this compound rodenticides following the 2008 restrictions on LAAR registrations. researchgate.net
U.S. Environmental Protection Agency (EPA) Regulations and Risk Mitigation Measures
Role of this compound in Vertebrate Pest Management Research
Research into this compound has focused on its efficacy as a rodenticide and its potential applications in managing various vertebrate pests. Its distinct mode of action compared to anticoagulants makes it a valuable tool, especially in situations where anticoagulant resistance is a concern. researchgate.netunl.edu Studies have evaluated its effectiveness in both laboratory and field settings against a range of rodent species. unl.eduescholarship.org
Invasive Rodent Control and Eradication Initiatives
This compound plays a role in research related to the control and eradication of invasive rodent species, particularly in sensitive environments like islands where introduced rodents can severely impact native biodiversity. usda.govresearchgate.net The United States Department of Agriculture (USDA), Animal and Plant Health Inspection Service (APHIS), Wildlife Services (WS) utilizes this compound for invasive rodent control and eradication in island conservation projects. usda.gov
Research has investigated the efficacy of this compound baits against specific invasive species. For instance, studies have evaluated commercially available rodenticide baits, including this compound, for controlling invasive Gambian giant pouched rats (Cricetomys gambianus). In one study, a this compound bait resulted in 20% mortality in captive Gambian rats, suggesting it was not as effective as other tested rodenticides like brodifacoum and zinc phosphide for this particular species under the study conditions. nih.gov
Field trials have also been conducted to evaluate this compound's effectiveness against common invasive rodents such as Norway rats (Rattus norvegicus) and house mice (Mus musculus) in various settings. unl.eduescholarship.org These studies have indicated that this compound bait can be highly efficacious against these species, including populations known to be resistant to anticoagulants. unl.eduescholarship.org
Data from choice feeding studies with this compound bait against Norway rats, roof rats, and house mice have shown high mortality rates with relatively short exposure periods. unl.edu For example, studies with 0.005% this compound bait demonstrated mortality of at least 95% in these species with only one day's exposure. unl.eduunl.edu
Here is a summary of results from choice efficacy studies with 0.005% this compound bait against select rodent species:
| Species | Bait Concentration | Average Days Until Death | Mortality (%) |
| Norway Rat | 0.005% | 2.6 - 4.1 | ≥95 |
| Roof Rat | 0.005% | 2.5 | ≥95 |
| House Mouse | 0.005% | 2.7 - 3.7 | ≥95 |
These findings highlight this compound's potential as a rapid and effective tool for reducing populations of these invasive species.
Wildlife Damage Management Applications
Beyond invasive species eradication, this compound is researched and utilized in broader wildlife damage management contexts where rodents are the primary pests. This includes managing rodent populations in agricultural settings, around buildings, and in areas where they may cause damage to infrastructure or pose risks to human health and safety. researchgate.netresponsiblerodenticides.orgusda.gov
Research by USDA APHIS Wildlife Services includes the use of this compound in bait stations at airports to mitigate risks associated with rodents, such as reducing prey availability for raptors and protecting equipment from damage. usda.gov It has also been used for rodent control at historic landmarks to protect sensitive resources like seabird colonies. usda.gov
Studies have also explored the consumption of this compound-treated baits by other rodent species considered pests in specific contexts, such as prairie dogs (Cynomys spp.). unl.edu While zinc phosphide is a commonly registered toxicant for prairie dogs, comparative studies have investigated bait consumption of this compound-treated oats by these animals at bait stations. unl.edu One pilot study showed higher average daily consumption for this compound-baited stations compared to zinc phosphide-baited stations, although reopened mound activity did not show a significant change under either treatment in that specific trial. unl.edu
The development of this compound provided a new option for wildlife damage managers facing challenges with anticoagulant resistance and the need for effective rodent control tools. researchgate.netunl.eduusu.edu Research continues to evaluate its performance in various scenarios and against different pest species.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2,4-dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Br3F3N3O4/c1-21(13-9(16)2-6(15)3-10(13)17)12-8(14(18,19)20)4-7(22(24)25)5-11(12)23(26)27/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMZPYXTVKAYST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F)C2=C(C=C(C=C2Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Br3F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8032590 | |
| Record name | Bromethalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8032590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow odorless solid; [Merck Index] White solid; [Reference #1] | |
| Record name | Bromethalin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3993 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
In water, <0.01 mg/L, Insoluble in water, Soluble in chloroform, acetone; moderately soluble in aromatic hydrocarbons., In dichloromethane 300-400, chloroform 200-300, methanol 2.3-3.4, heavy aromatic naphtha 1.2-1.3 (all in g/L) | |
| Record name | Bromethalin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Bulk density: 2.169 g/mL at 23 °C | |
| Record name | Bromethalin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000001 [mmHg], 9.7X10-8 mm Hg (0.013 mPa) at 25 °C | |
| Record name | Bromethalin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3993 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Bromethalin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow crystals, White crystals; powder at 25 °C, Free flowing meal with a slight yellow color, Pale yellow crystals from ethanol | |
CAS No. |
63333-35-7 | |
| Record name | Bromethalin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63333-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromethalin [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063333357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromethalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8032590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROMETHALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM59MTH1FS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bromethalin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
150-151 °C | |
| Record name | Bromethalin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanisms of Action and Molecular Toxicology of Bromethalin
Uncoupling of Oxidative Phosphorylation by Bromethalin and Desmethylthis compound
Both this compound and its metabolite, desmethylthis compound, act as uncouplers of mitochondrial oxidative phosphorylation in the central nervous system. wikipedia.orgusda.govmsdvetmanual.compurdue.eduresearchgate.netveteriankey.comresearchgate.netmerckvetmanual.comvcahospitals.comresearchgate.netpurdue.eduresearchgate.netallenpress.com This process, which primarily occurs in mitochondria, is crucial for generating adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. wikipedia.orgpurdue.eduresearchgate.netveteriankey.compurdue.edu Desmethylthis compound is reported to be significantly more potent than the parent compound in this uncoupling activity. researchgate.net
Inhibition of Adenosine Triphosphate (ATP) Production
The uncoupling of oxidative phosphorylation directly leads to a decrease in ATP synthesis within the affected cells, particularly in the brain, which has a high dependence on this process for energy. wikipedia.orgmsdvetmanual.compurdue.eduresearchgate.netveteriankey.comresearchgate.netvcahospitals.comresearchgate.netpurdue.eduresearchgate.netnih.govnih.govnih.gov This inhibition of ATP production is a critical step in the toxic cascade initiated by this compound. wikipedia.orgmsdvetmanual.compurdue.eduresearchgate.netveteriankey.comresearchgate.netvcahospitals.compurdue.eduresearchgate.netnih.gov
Disruption of Na+, K+-ATPase Pump Function
The reduction in ATP levels impairs the function of ATP-dependent ion pumps, most notably the Na+, K+-ATPase pump. usda.govresearchgate.netveteriankey.comresearchgate.netvcahospitals.compurdue.eduresearchgate.netnih.govnih.govvetlexicon.com This pump is vital for maintaining the electrochemical gradients across cell membranes by actively transporting sodium ions out of the cell and potassium ions into the cell. vetlexicon.com With insufficient ATP, the Na+, K+-ATPase pump fails to operate correctly, leading to a disruption of cellular ion balance. usda.govresearchgate.netveteriankey.comresearchgate.netvcahospitals.compurdue.eduresearchgate.netnih.govnih.gov
Pathophysiological Consequences of Cellular Energy Depletion
The cellular energy depletion caused by the uncoupling of oxidative phosphorylation and subsequent Na+, K+-ATPase pump dysfunction results in a cascade of pathophysiological events, primarily affecting the central nervous system. usda.govresearchgate.netveteriankey.comresearchgate.netmerckvetmanual.comvcahospitals.compurdue.eduresearchgate.netallenpress.comnih.govnih.gov
Osmotic Imbalance and Fluid Accumulation in the Central Nervous System (CNS)
The impaired function of the Na+, K+-ATPase pump leads to intracellular retention of sodium ions. usda.govresearchgate.netveteriankey.comresearchgate.netvcahospitals.comnih.gov This increase in intracellular sodium disrupts the osmotic balance across the cell membrane, causing water to move into the cells. usda.govresearchgate.netveteriankey.comresearchgate.netvcahospitals.comnih.govtufts.edu This fluid accumulation is particularly detrimental in the confined space of the central nervous system, leading to cerebral edema and increased intracranial pressure. wikipedia.orgusda.govmsdvetmanual.compurdue.eduresearchgate.netveteriankey.commerckvetmanual.comresearchgate.netpurdue.eduresearchgate.netallenpress.comnih.govtufts.edu
Intramyelinic Edema and Spongiform Degeneration of White Matter
A prominent consequence of the fluid accumulation is the development of intramyelinic edema, characterized by the swelling and vacuolization of myelin sheaths that insulate nerve axons. wikipedia.orgusda.govmsdvetmanual.compurdue.eduresearchgate.netveteriankey.commerckvetmanual.comvcahospitals.compurdue.eduallenpress.comnih.govmsdvetmanual.com This intramyelinic edema contributes to a characteristic histological finding of spongiform degeneration, particularly in the white matter of the brain and spinal cord. usda.govresearchgate.netveteriankey.commerckvetmanual.comresearchgate.netallenpress.comnih.govnih.govmsdvetmanual.comnih.govuni.luresearchgate.net
Impact on Nerve Axons and Neural Transmission
The increased intracranial pressure and the physical disruption caused by intramyelinic edema can damage nerve axons. wikipedia.orgpurdue.eduresearchgate.netresearchgate.netpurdue.edunih.gov This axonal damage, along with the altered cellular environment, can inhibit normal neural transmission. purdue.eduresearchgate.netvcahospitals.comresearchgate.netpurdue.edu The disruption of nerve impulse conduction underlies the neurological signs observed in this compound toxicosis. purdue.eduresearchgate.netvcahospitals.comresearchgate.netpurdue.edu
Metabolic Activation and Toxicokinetics of this compound
The toxicological profile of this compound is significantly influenced by its metabolic fate within the organism. Following ingestion, this compound undergoes rapid absorption from the gastrointestinal tract. veteriankey.comresearchgate.net Information regarding the metabolism and toxicokinetics of this compound has largely been derived from experimental studies, particularly in rats. veteriankey.com
Conversion of this compound to Desmethylthis compound
A critical step in the bioactivation of this compound is its conversion to desmethylthis compound. This metabolic transformation primarily occurs in the liver through N-demethylation mediated by mixed-function oxygenases, specifically cytochrome P-450 enzymes in hepatic microsomes. researchgate.netfrontiersin.orgnih.gov Studies in rats have demonstrated that desmethylthis compound is the major metabolite formed. usda.govnih.gov
Role of Desmethylthis compound as the Primary Neurotoxic Metabolite
Desmethylthis compound is recognized as the primary neurotoxic metabolite responsible for the majority of this compound's toxic effects in mammals. usda.govresponsiblerodenticides.orgregulations.govchromatographyonline.com It is significantly more potent than the parent compound as an uncoupler of oxidative phosphorylation. responsiblerodenticides.orgregulations.govresearchgate.net This uncoupling disrupts the normal process of ATP production in mitochondria, particularly impacting the highly energy-dependent cells of the brain and central nervous system. usda.govveteriankey.comfrontiersin.org The formation of desmethylthis compound appears to be crucial for the development of toxicity, as species unable to effectively perform this metabolic step, such as guinea pigs, exhibit resistance to this compound toxicosis. veteriankey.comnih.govplos.org Desmethylthis compound has been detected in various tissues, including blood, liver, and brain samples, following exposure. researchgate.netusda.govnih.gov
Plasma Half-Life and Elimination Pathways
Studies in Fischer 344 rats administered oral doses of 14C-bromethalin have provided data on its plasma half-life. Based on radiolabeled material, the plasma half-life was determined to be approximately 134 hours (5.6 days). usda.govresponsiblerodenticides.orgnih.govepa.gov This suggests a moderate persistence of this compound and its residues in the body. While this compound is excreted from the body relatively slowly, excretion via urine appears to be minimal, accounting for less than 3%. researchgate.net
Here is a summary of plasma half-life data:
| Species | Dose (mg/kg) | Plasma Half-Life (hours) | Plasma Half-Life (days) | Reference |
| Fischer 344 Rat | 1 | 134.8 ± 55.2 | ~5.6 | regulations.govepa.gov |
| Rat | Not specified | ~144 | ~6 | veteriankey.com |
Enterohepatic Recirculation of this compound
This compound is suspected to undergo enterohepatic recirculation. researchgate.netnih.govtodaysveterinarypractice.com This process involves the excretion of the compound or its metabolites into the bile, followed by reabsorption from the intestine back into the bloodstream. Experimental studies have suggested that multiple doses of activated charcoal are more effective than a single dose in preventing the neurologic syndrome associated with this compound ingestion, which supports the concept of enterohepatic recirculation. todaysveterinarypractice.comresearchgate.net
Neurotoxicology and Clinical Syndromes of Bromethalin Exposure
Dose-Dependent Clinical Manifestations of Bromethalin Toxicosis
The clinical presentation of this compound toxicosis is directly related to the amount of the compound ingested. merckvetmanual.comtodaysveterinarypractice.comvcahospitals.comunl.eduveteriankey.com Higher doses typically result in a more rapid onset of severe neurological signs (acute toxic syndrome), while lower doses tend to cause a delayed onset of primarily paralytic signs (delayed/paralytic syndrome). nih.govtodaysveterinarypractice.comvcahospitals.comveteriankey.com
Acute Toxic Syndrome (High-Dose Exposure)
The acute toxic syndrome is generally associated with the ingestion of higher doses of this compound, often at or exceeding the median lethal dose (LD50). nih.govtodaysveterinarypractice.comvcahospitals.comveteriankey.com Clinical signs typically develop rapidly, usually within 2 to 24 hours after exposure. vcahospitals.comveteriankey.com This syndrome is characterized by severe neurological dysfunction.
Severe Muscle Tremors and Hyperexcitability
Animals affected by the acute toxic syndrome often exhibit severe muscle tremors and marked hyperexcitability. vcahospitals.comnih.govveteriankey.comcornell.edu This can include generalized tremors and an exaggerated response to external stimuli such as light or noise. vcahospitals.comveteriankey.com Muscle fasciculations may also be observed. purdue.edu
Seizures and Convulsions
Seizures are a prominent feature of the acute toxic syndrome, frequently described as grand mal seizures. merckvetmanual.compurdue.eduvcahospitals.comnih.govveteriankey.comcornell.edu These seizures can be focal or generalized and may be precipitated by sensory stimulation. veteriankey.com The onset of seizures is often rapid following high-dose exposure. cornell.edu
Respiratory Distress and Arrest
In severe cases of acute this compound toxicosis, respiratory distress can occur. cornell.eduvettimes.com This can progress to respiratory failure and ultimately lead to respiratory arrest and death. unl.eduvettimes.com
Delayed/Paralytic Syndrome (Lower-Dose Exposure)
The delayed/paralytic syndrome is typically seen with the ingestion of lower, often sub-lethal, doses of this compound. nih.govtodaysveterinarypractice.comvcahospitals.comveteriankey.com The onset of clinical signs is delayed compared to the acute syndrome, usually appearing within 1 to 7 days after exposure. merckvetmanual.comvcahospitals.comveteriankey.com This syndrome is characterized by progressive neurological deficits, primarily affecting motor function.
Hindlimb Paresis and Ataxia
A hallmark of the delayed/paralytic syndrome is the development of hindlimb weakness (paresis) and incoordination (ataxia). todaysveterinarypractice.compurdue.eduvcahospitals.comnih.govveteriankey.comcornell.edu This can progress to complete hindlimb paralysis. vcahospitals.comnih.govveteriankey.com Affected animals may also show decreased conscious proprioception in their hindlimbs. veteriankey.com
Data Table: Clinical Manifestations of this compound Toxicosis
Based on the information from the search results, the following table summarizes the dose-dependent clinical manifestations:
| Syndrome | Dose Level | Onset Time | Key Clinical Signs |
| Acute Toxic Syndrome | High Dose (≥ LD50) | 2-24 hours | Severe Muscle Tremors, Hyperexcitability, Seizures, Convulsions, Respiratory Distress/Arrest, Hyperthermia, Agitation, Running Fits merckvetmanual.compurdue.eduvcahospitals.comunl.edunih.govveteriankey.comcornell.eduvettimes.com |
| Delayed/Paralytic Syndrome | Lower Dose (< LD50) | 1-7 days | Hindlimb Paresis, Ataxia, Weakness, Depression, Progressive Paralysis, Tremors, Seizures (less common than acute syndrome), CNS Depression merckvetmanual.comnih.govtodaysveterinarypractice.compurdue.eduvcahospitals.comnih.govveteriankey.comcornell.eduvin.com |
Central Nervous System Depression and Lethargy
Central nervous system depression is a recognized clinical sign of this compound toxicosis. merckvetmanual.comtodaysveterinarypractice.comtodaysveterinarypractice.comaspcapro.org In cases of sublethal exposure, animals may exhibit delayed CNS depression. illinois.eduepa.gov This depression can progress to semicoma or coma, particularly in more severe intoxications. researchgate.netsci-hub.ruhighlandpethospital.com Lethargy is also commonly reported in affected animals. usda.govunl.educornell.edu
Loss of Deep Pain Sensation
Loss of deep pain sensation can develop as the paralytic syndrome progresses in animals exposed to lower doses of this compound. todaysveterinarypractice.comtodaysveterinarypractice.comaspcapro.orgresearchgate.netnih.gov This sign is indicative of significant neurological dysfunction, potentially mimicking signs of spinal cord compression. nih.gov
Neuropathological Findings and Imaging Characteristics
This compound toxicosis results in characteristic neuropathological changes, primarily affecting the white matter of the CNS due to the accumulation of fluid and subsequent edema. merckvetmanual.comunl.eduallenpress.com
Gross and Microscopic Lesions in Brain and Spinal Cord
Grossly, the brain and spinal cord may appear normal in some cases, although cerebellar herniation through the foramen magnum (B12768669) has been observed. dvm360.com Diffusely turgid, flat cerebral gyri separated by shallow sulci may also be present. nih.gov
Microscopically, a hallmark finding of this compound poisoning is widespread spongy degeneration (vacuolation) of the CNS white matter. purdue.eduunl.eduallenpress.comaspcapro.orgillinois.eduepa.govsci-hub.ruunl.edudvm360.comnih.govresearchgate.netnih.gov This spongy change is characterized by the formation of vacuoles in extracellular spaces and within myelin lamellae, consistent with intramyelinic edema. illinois.eduepa.govunl.edunih.govnih.gov The vacuolation can be severe and is apparent in various areas of the brain, including the cerebrum, cerebellum, brainstem, and optic nerve, as well as in the spinal cord. purdue.eduunl.eduallenpress.comillinois.eduepa.govnih.govresearchgate.netnih.gov Specific areas like the corona radiata, centrum semiovale, and corpus callosum may be considerably more affected. allenpress.com While spongy degeneration is the primary lesion, mild microgliosis and optic nerve vacuolization have also been reported. purdue.eduillinois.eduepa.govnih.gov Electron microscopy reveals separation of myelin lamellae at the interperiod lines and rupture and coalescence of intramyelinic vacuoles. illinois.edunih.gov Notably, inflammation and evidence of cell death are typically absent in the vacuolated areas. allenpress.comnih.gov
Magnetic Resonance Imaging (MRI) Correlates of Leukoencephalopathy
Magnetic Resonance Imaging (MRI) is a sensitive imaging technique for evaluating myelin and white matter changes in the brain and spinal cord. taylorandfrancis.com MRI findings in this compound toxicosis are consistent with a diffuse leukoencephalopathy, a term reflecting abnormalities of myelin and general changes in cerebral white matter. nih.govallenpress.comtaylorandfrancis.comnih.govresearchgate.net
Characteristic MRI findings include generalized T2-weighted (T2W) and T2-weighted FLAIR hyperintensity of white matter tracts, indicative of edema. nih.govallenpress.comdvm360.comresearchgate.net These lesions are often most prominent in areas such as the corona radiata, internal capsule, corpus callosum, fornix, olfactory tracts, cerebellar peduncles, and corticospinal tracts (CST). nih.govdvm360.com Diffusion-weighted imaging (DWI) may show restricted diffusion and hyperintensity in affected white matter structures, with corresponding hypointensity on apparent diffusion coefficient (ADC) maps, consistent with cytotoxic or intramyelinic edema. nih.govallenpress.comdvm360.comresearchgate.net The topography of the MRI abnormalities has been shown to match the topography of the histological lesions. allenpress.comdvm360.com Resolution of MRI abnormalities has been observed in surviving animals, correlating with the resolution of clinical signs. nih.govnih.gov
A summary of common neuropathological findings is presented in the table below:
| Finding | Description | Location | Source Indices |
| Spongy Degeneration/Vacuolation | Formation of vacuoles in extracellular spaces and myelin lamellae | CNS White Matter (Cerebrum, Cerebellum, Brainstem, Spinal Cord, Optic Nerve) | purdue.eduunl.eduallenpress.comaspcapro.orgillinois.eduepa.govsci-hub.ruunl.edudvm360.comnih.govresearchgate.netnih.gov |
| Intramyelinic Edema | Fluid accumulation within myelin sheaths, splitting of myelin lamellae | CNS White Matter | merckvetmanual.comunl.edunih.govtodaysveterinarypractice.comtodaysveterinarypractice.comresearchgate.netillinois.eduepa.govunl.edudvm360.comnih.govresearchgate.net |
| Cerebral Edema | Fluid accumulation in the brain, increased intracranial pressure | Brain | merckvetmanual.compurdue.eduusda.govunl.eduresearchgate.netmsdvetmanual.comresearchgate.netillinois.eduepa.govsci-hub.ruhighlandpethospital.comunl.eduresearchgate.net |
| Mild Microgliosis | Increase in microglia | Brain, Cerebellum, Cerebrum | purdue.eduillinois.eduepa.govnih.gov |
| Optic Nerve Vacuolization | Vacuole formation in the optic nerve | Optic Nerve | purdue.eduillinois.eduepa.govnih.govnih.gov |
| Axonal Swelling | Swelling of nerve axons | CNS White Matter | nih.govillinois.eduepa.gov |
Electrophysiological Abnormalities (EEG Changes) Associated with this compound Toxicosis
This compound toxicosis can produce both acute and chronic electroencephalogram (EEG) changes. illinois.eduepa.govepa.gov Studies in dogs have identified predominant abnormal EEG patterns associated with this compound exposure. illinois.eduepa.govnih.gov
Observed EEG abnormalities include spike and spike-and-wave patterns, high voltage slow wave activity (50-150 microV, 1-6 Hz), photoconvulsive or photoparoxysmal irritative responses, and marked voltage depression in all leads. illinois.eduepa.govepa.govnih.gov These findings reflect significant disruption of normal electrical activity in the brain due to the neurotoxic effects of this compound.
A summary of reported EEG changes is presented in the table below:
| EEG Abnormality | Description | Source Indices |
| Spike and Spike-and-Wave Patterns | Abnormal electrical discharges indicative of neuronal hyperexcitability | illinois.eduepa.govepa.govnih.gov |
| High Voltage Slow Wave Activity | Increased amplitude of slow frequency waves (1-6 Hz) | illinois.eduepa.govepa.govnih.gov |
| Photoconvulsive/Photoparoxysmal Responses | Abnormal response to flickering light stimuli | illinois.eduepa.govepa.govnih.gov |
| Marked Voltage Depression | Significant reduction in the amplitude of electrical activity across leads | illinois.eduepa.govepa.govnih.gov |
Environmental Toxicology and Non Target Species Impact of Bromethalin
Secondary Toxicosis and Bioaccumulation in Wildlife
Secondary toxicosis, also known as relay toxicity, occurs when a predator or scavenger consumes an animal that has ingested bromethalin bait. orst.eduwildlifecontrolsupplies.com The risk of secondary poisoning is influenced by factors such as the sensitivity of the non-target species, the amount of poisoned prey consumed, and how long the rodenticide remains in the prey's tissues. wildlifecontrolsupplies.com While some laboratory studies have suggested a low risk of secondary toxicity wildlifecontrolsupplies.comresearchgate.net, recent research and anecdotal reports indicate that it is theoretically possible and may be occurring in wild populations. losgatan.commsdvetmanual.com The metabolite of this compound, desmethylthis compound (DMB), is considered more potent than the parent compound and is believed to be responsible for most of the neurotoxicity in mammals. responsiblerodenticides.orgresearchgate.net Wildlife consuming poisoned rodents are expected to be exposed to both this compound and DMB. responsiblerodenticides.org
Bioaccumulation in Birds of Prey
Emerging research indicates that this compound, specifically its active metabolite DMB, can bioaccumulate in birds of prey. researchgate.nettufts.edu A study evaluating adipose tissue in four species of hawks and owls in the northeastern United States found DMB in nearly 30% of the sampled birds. researchgate.net This study represents one of the first published monitoring efforts to document this compound/DMB bioaccumulation in obligate carnivores. researchgate.net The presence of DMB in these predators is a concern due to its potency and suggests that further monitoring and research are needed to understand the potential risk of this compound to wildlife species. researchgate.net
Anecdotal and Theoretical Reports of Relay Toxicity
Although not extensively documented in controlled research settings, relay toxicity from the ingestion of prey or carrion poisoned with this compound is theoretically possible and has been anecdotally reported in rare cases. msdvetmanual.comvcahospitals.com Veterinary toxicologists have pointed to anecdotal cases where relay toxicosis is the most likely explanation for illness in animals that have consumed poisoned prey. losgatan.com The EPA has also concluded that secondary toxicosis is possible through the ingestion of DMB from prey. losgatan.com Reports in cats, for instance, have anecdotally described relay toxicity after they ingested rodents that died from this compound poisoning. vcahospitals.com
Ecotoxicity Data for Terrestrial and Aquatic Species
This compound is considered highly to very highly toxic to a range of terrestrial and aquatic species based on available ecotoxicity data. regulations.gov
Acute and Subacute Toxicity to Mammals and Birds
This compound is classified as very highly acutely toxic to mammals and birds via oral exposure. regulations.gov In subacute dietary exposures, it is classified as highly toxic to birds and very highly toxic to mammals. regulations.gov Studies have provided toxicity values for various species:
| Species | Exposure Type | Toxicity Value | Classification | Source |
| Domestic Cat | Acute oral | LD50 = 1.8 mg/kg-bw | Very highly toxic | usda.gov |
| Domestic Dog | Acute oral | LD50 = 4.7 mg/kg-bw | Very highly toxic | usda.gov |
| Laboratory Rat | Acute Oral | LD50 = 10.7 mg/kg-body weight (bw) | Highly toxic | usda.gov |
| Bobwhite quail | Acute oral | LD50 = 4.6 - 11.0 mg/kg | Very highly toxic/Highly toxic | epa.gov |
| Rabbit | Sub-chronic | NOAEL = 0.125 mg/kg-bw/day | - | usda.gov |
| Rabbit | Chronic | NOAEL = 0.10 mg a.i./kg bw/day | - | responsiblerodenticides.org |
Subchronic exposure in rats has been shown to cause spongy degeneration of white matter in the central nervous system. usda.gov Sublethal signs of toxicity in rats include hind-limb weakness, paralysis, and lethargy. usda.gov Dogs exposed to a single oral dose have exhibited tremors, seizures, depression, and hyperexcitability. usda.gov
Bioconcentration Potential in Aquatic Environments
This compound has a high potential to bioaccumulate/bioconcentrate in aquatic environments, indicated by a high Kow (octanol-water partition coefficient) of 7.62 and a bioconcentration factor (BCF) of 120,000 in whole fish. responsiblerodenticides.orgusda.gov While exposure in water is generally considered negligible due to typical use patterns involving bait stations or placement within burrows, the high bioconcentration factor suggests a potential for accumulation in aquatic organisms. responsiblerodenticides.org An estimated BCF of 6100 also suggests a very high potential for bioconcentration in aquatic organisms, assuming the compound is not metabolized by the organism. nih.gov
Environmental Persistence and Degradation
This compound is considered persistent in the environment. usda.gov It is stable to hydrolysis and has a half-life of 132 to 235 days in aerobic soil metabolism studies. usda.gov Desmethylthis compound, a major degradate, also appears to be persistent, although its mobility is not well understood. usda.gov this compound has low mobility in soil and a low potential for migration to surface water and groundwater. usda.gov It is stable under normal storage conditions but can be degraded by UV light. chemicalbook.innih.gov
Analytical Methodologies for Bromethalin and Its Metabolites
Detection of Desmethylbromethalin in Biological Matrices
Desmethylthis compound, formed through the N-demethylation of this compound, is the primary toxic species and is often present in biological samples such as brain, liver, kidney, and feces. plos.org The detection of this metabolite is a key aspect of confirming this compound exposure. A variety of analytical techniques are employed for this purpose, offering different levels of sensitivity, specificity, and throughput.
Ultrahigh-Performance Liquid Chromatography–Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS is a highly sensitive and selective technique used for the detection and quantification of desmethylthis compound in complex biological matrices. This method combines the high chromatographic resolution of UHPLC with the sensitivity and specificity of tandem mass spectrometry. It is capable of achieving low limits of detection and is suitable for analyzing samples with potentially low concentrations of the metabolite. nih.gov
Liquid Chromatography–Mass Spectrometry (LC-MS/MS)
LC-MS/MS is another widely used technique for the analysis of desmethylthis compound in biological samples. Similar to UHPLC-MS/MS, it offers good sensitivity and specificity. LC-MS/MS systems are commonly employed in toxicological laboratories for the confirmation and quantification of various compounds, including pesticide metabolites like desmethylthis compound.
Gas Chromatography–Mass Spectrometry (GC-MS)
GC-MS can also be applied for the detection of desmethylthis compound. This technique is particularly useful for volatile or semi-volatile compounds. However, desmethylthis compound may require derivatization to enhance its volatility and thermal stability for GC analysis. GC-MS provides separation based on boiling point and interaction with the stationary phase, followed by mass spectral identification.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a technique that can be used for the analysis of larger molecules and can be applied to complex biological samples with minimal sample preparation. While not as commonly cited for routine quantitative analysis of desmethylthis compound as LC-MS/MS or GC-MS, it has potential applications in screening or qualitative analysis in certain matrices. Research has explored its use in detecting various compounds in biological tissues. plos.org
High-Performance Liquid Chromatography (HPLC) with UV-Vis Spectrophotometry
HPLC coupled with UV-Vis spectrophotometry is a more traditional method for detecting desmethylthis compound. This technique separates the analyte based on its interaction with a stationary phase, and detection is based on its absorbance in the ultraviolet or visible light spectrum. While generally less sensitive and specific than MS-based methods, it can be a viable option depending on the sample matrix and the required limits of detection. Studies have utilized HPLC with UV detection for the analysis of desmethylthis compound.
Challenges in this compound Detection and Diagnosis
Several challenges exist in the detection of this compound and the diagnosis of this compound toxicosis. One significant challenge is the rapid metabolism of the parent compound, this compound, to the more persistent and toxic metabolite, desmethylthis compound. This means that this compound itself may be present at very low or undetectable concentrations in biological samples, particularly after a period of time has passed since exposure. nih.gov Therefore, analytical methods must be sensitive enough to detect desmethylthis compound, which is the primary indicator of exposure.
Rapid Photodegradation of Parent Compound
A significant limitation in the detection of the parent compound, this compound, by gas chromatography-mass spectrometry (GC-MS) is its rapid photodegradation in sample extracts researchgate.netresearchgate.net. This compound has been noted to undergo rapid photodegradation frontiersin.orgusda.gov. Studies have shown a 50% decrease in this compound concentration after a short exposure to light, indicating that photodegradation can be an important route of dissipation usda.govregulations.gov. Lehner et al. found that this compound has the capacity to degrade into up to 20 breakdown products frontiersin.org. This instability can make accurate quantification of tissue residues of the parent compound challenging researchgate.net. In contrast, desmethylthis compound has been found to undergo minimal photodegradation frontiersin.orgusda.govregulations.gov.
Difficulties with Electrospray Ionization of this compound
Electrospray ionization (ESI), a common technique in liquid chromatography-mass spectrometry (LC-MS), presents difficulties for the detection of this compound researchgate.netresearchgate.net. LC-MS is a very sensitive technique for desmethylthis compound; however, it is poor at detecting the parent compound due principally to issues with electrospray ionization of this compound researchgate.netresearchgate.net. This compound exhibits poor responsiveness to electrospray LC-MS, rendering it unsuitable for low-level detection in tissue samples researchgate.netnih.gov. This poor ionization has been attributed to the way this compound responds to the ESI process datapdf.com. Desmethylthis compound, conversely, ionizes exceedingly well, making it a more reliable analyte for detection via LC-MS chromatographyonline.com.
Research Gaps and Future Directions in Bromethalin Studies
Comprehensive Toxicokinetic Studies in Diverse Species
A significant need exists for more comprehensive toxicokinetic data for bromethalin, particularly in species beyond typical laboratory animals and companion animals like dogs and cats. aspcapro.orgfarad.orgavma.org A broader understanding of the absorption, distribution, metabolism, and excretion profiles of both this compound and its active metabolite, desmethylthis compound, across a wider range of species is crucial.
Food Animal Species Toxicokinetics
A notable deficiency in current research is the absence of toxicokinetic studies for this compound and its metabolites in food animal species. farad.orgavma.org This gap poses a considerable challenge in establishing scientifically grounded withdrawal intervals (WDIs) for edible tissues, which are essential for safeguarding food safety following potential exposure events in livestock. farad.orgavma.org Consequently, existing recommendations for food animals lack a robust evidence base. farad.org
Tissue Retention Time Data for Secondary Exposure Risk Assessment
Limited data are available regarding the tissue retention time of this compound and desmethylthis compound in poisoned rodents and other potential prey species. regulations.govepa.gov This lack of information impedes a thorough evaluation of the risk of secondary exposure to predators and scavengers that may consume affected animals. regulations.govresponsiblerodenticides.org While preliminary data and the relatively rapid onset of toxicity might suggest a lower secondary risk compared to some other rodenticides, detailed data on residue levels and their persistence in various tissues of poisoned prey are indispensable for accurate quantitative risk assessments. regulations.govresponsiblerodenticides.org Furthermore, the availability and widespread use of analytical methods for detecting this compound in wildlife tissue remain areas needing improvement. regulations.gov
Advanced Neuropathological and Neuroimaging Research
Further research employing advanced neuropathological techniques and neuroimaging modalities is warranted to refine the understanding of the specific brain lesions induced by this compound and to establish clearer correlations with observed clinical signs. researchgate.netnih.govmedrxiv.org
Correlation of Clinical Signs with Specific Brain Lesions
This compound is known to cause intramyelinic edema and vacuolation, predominantly within the white matter of the central nervous system. However, the precise relationship between the location and severity of these microscopic lesions and the diverse clinical manifestations observed in affected animals is not yet fully elucidated. researchgate.netnih.govresearchgate.net Studies in various species, including avian species, have documented neuropathological changes consistent with this compound toxicosis, but a more definitive link between these histological findings and the clinical presentation requires further investigation. researchgate.netresearchgate.net Advanced neuroimaging techniques, such as magnetic resonance imaging (MRI), have demonstrated potential in identifying white matter lesions in affected individuals. nih.govresearchgate.net Future research should focus on correlating these imaging findings with specific clinical signs and corresponding histopathological changes to improve diagnostic capabilities and prognostic accuracy. nih.govmedrxiv.org
Development of Novel Therapeutic Interventions and Antidotes
A critical unmet need in the management of this compound toxicosis is the absence of a specific antidote. Current treatment strategies are primarily supportive, focusing on decontamination and symptomatic management of effects such as cerebral edema and seizures. wikipedia.orgresearchgate.netresearchgate.netaspcapro.orgnih.gov The development of novel therapeutic interventions and specific antidotes remains a high-priority research area. researchgate.netresearchgate.netaspcapro.orguni.luuni.lu
Exploration of Anti-Metabolite Strategies
The exploration of anti-metabolite strategies represents a promising avenue for therapeutic development. escholarship.org The aim would be to identify compounds that can inhibit the metabolic conversion of this compound to its more toxic metabolite, desmethylthis compound. Inhibiting this bioactivation step could potentially mitigate the severity of the toxic effects. While some initial investigations into potential anti-metabolites, such as aminophylline, have been conducted, they have not yet resulted in a clinically effective treatment. escholarship.org Further research is needed to identify and evaluate compounds capable of interfering with the N-demethylation pathway of this compound.
Evaluation of Adjunctive Therapies (e.g., Ginkgo Biloba)
Research into effective treatments for this compound toxicosis is ongoing, particularly focusing on adjunctive therapies. While there is no specific antidote for this compound poisoning, supportive care is crucial. researchgate.netwikipedia.org Studies have explored the potential benefits of various agents in managing the severe neurological signs associated with this compound exposure, such as cerebral edema. researchgate.netallenpress.com
One area of investigation involves the use of intravenous lipid emulsion (ILE), mannitol (B672), and Ginkgo Biloba. In a case study involving a dog with severe this compound toxicosis exhibiting obtundation, seizures, and tetraparesis, a combination of ILE, mannitol, and Ginkgo Biloba was administered, resulting in a positive clinical outcome and a return to normal neurological function. allenpress.comresearchgate.netnih.gov This suggests that these readily available and relatively inexpensive treatments, when used in combination, may offer benefits in managing symptomatic this compound intoxication. allenpress.comresearchgate.netnih.gov
Further research in a rat model indicated that Ginkgo Biloba extract, administered concurrently with this compound, led to decreased clinical signs compared to a placebo group. allenpress.com ILE therapy has also been shown to be effective in reducing the total drug concentration of this compound and its metabolite, desmethylthis compound, in studies, supporting the lipid sink theory. researchgate.net
While these findings are promising, particularly the successful management of a severe case in a dog, the optimal duration of hyperosmolar therapy like mannitol is not yet determined and likely depends on individual patient factors and the dose of this compound ingested. allenpress.com The prognosis for animals with severe clinical signs of this compound toxicosis is generally considered poor to grave, highlighting the need for further research into effective treatment strategies. allenpress.comresearchgate.net
Long-term Ecological Monitoring and Risk Assessment of this compound Use
The use of this compound poses potential ecological risks, primarily to non-target wildlife. responsiblerodenticides.orgusda.gov Ecological risk assessments evaluate these risks, considering both primary exposure (direct ingestion of bait) and secondary exposure (consumption of poisoned animals). responsiblerodenticides.orggov.bc.ca
Risk quotients for this compound exposure have been shown to exceed levels of concern for acute effects in birds and mammals and chronic effects in mammals. responsiblerodenticides.org Although chronic toxicity data for birds is limited, sublethal effects observed in acute studies suggest potential chronic risks to avian and reptilian populations. responsiblerodenticides.org
Mitigation measures, such as the requirement for above-ground use of this compound in tamper-resistant bait boxes and placement within animal burrows, are intended to reduce exposure to non-target wildlife. responsiblerodenticides.org However, incident reports indicate that non-target exposures continue to occur, suggesting that a complete exposure route exists despite these measures. responsiblerodenticides.orgregulations.gov
Further monitoring and study are needed to fully understand the potential risk of this compound to wildlife species and to evaluate the effectiveness of current mitigation efforts. tufts.edu
Assessment of Secondary Poisoning Risk in Wild Scavengers and Predators
Secondary poisoning is a significant concern with rodenticides, including this compound, occurring when predators or scavengers consume animals that have ingested the bait. usda.govgov.bc.capa.gov The risk of secondary poisoning from this compound to scavengers and predators is not yet fully understood. usda.gov
While some studies have not noted lethal or sublethal impacts in animals fed carcasses containing lethal doses of this compound, incidents have been reported where scavengers or predators exhibiting signs of toxicosis also had detectable levels of this compound or its metabolite, desmethylthis compound. usda.gov
This compound and desmethylthis compound are lipophilic and can be distributed throughout the body, with detectable residues found in the liver, kidney, brain, and fat. apvma.gov.au The potential for this compound to bioconcentrate in organisms exists, although its rapid mechanism of action may limit this potential. responsiblerodenticides.org
A recent study found exposure to this compound in birds of prey, indicating that this neurotoxicant can bioaccumulate in these animals. tufts.edu This highlights the need for continued monitoring of wildlife species to assess ongoing risks and the effectiveness of mitigation measures aimed at reducing exposure and mortality from rodenticides. tufts.edu The potential for secondary hazard to predators and scavengers from ingesting this compound at higher treatment rates cannot be ruled out based on current information. regulations.gov
Environmental Fate and Transport Studies
Understanding the environmental fate and transport of this compound is crucial for assessing its ecological risks. This compound is considered to have low aqueous solubility and is not highly volatile. herts.ac.ukapvma.gov.auusda.gov
Studies on the environmental fate of this compound have included hydrolysis and aerobic soil metabolism. responsiblerodenticides.org this compound is stable to hydrolysis. responsiblerodenticides.orgusda.gov In aerobic soil metabolism studies, this compound has been found to be persistent, with half-lives ranging from 132 to 235 days. usda.gov Desmethylthis compound is identified as a major degradate in aerobic soil metabolism. responsiblerodenticides.orgusda.gov
Due to its physico-chemical properties, this compound is not expected to leach significantly to groundwater. herts.ac.uk Exposure in water is considered negligible based on current use patterns involving bait stations and placement within animal burrows. responsiblerodenticides.org However, the potential for particle-bound transport is considered high. herts.ac.uk
Despite some available data, additional environmental chemistry methods and associated independent laboratory validation in soil are needed to better monitor for this compound in the environment. regulations.gov No further studies were readily available to detail the fate of this compound specifically in the aquatic environment. apvma.gov.au While resistant to reaction with hydroxyl radicals, its low volatility suggests it is not expected to be present in the air to any significant extent or transported long distances via air. apvma.gov.au
The potential for this compound to bioaccumulate/bioconcentrate in aquatic environments exists based on its high Kow. usda.gov The bioconcentration factor has been reported as 120,000 in whole fish. usda.gov
| Environmental Fate Property | Value (units) | Major Degradates | Study Status |
| Hydrolysis | Stable | None | Acceptable |
| Aerobic Soil Metabolism | Half-life: 132 to 235 days | Desmethylthis compound | Acceptable |
| Aqueous Solubility | 1.17 mg/L (Practically insoluble) | - | - |
| Volatility | Not volatile | - | - |
| Persistence in soil | May be persistent | - | - |
| Leaching to groundwater | Not expected | - | - |
| Bioaccumulation Potential | Potential based on high Kow; BCF 120,000 (fish) | - | - |
Table data compiled from search results. herts.ac.ukapvma.gov.auresponsiblerodenticides.orgusda.gov
Q & A
Q. Example Workflow :
- If Study A (mice) reports t½ = 12h vs. Study B (rats) at t½ = 24h, conduct parallel assays under identical conditions to isolate biological vs. methodological variance .
Advanced: What strategies optimize this compound detection in complex matrices (e.g., fecal matter) with minimal interference?
Answer:
Sample Preparation Optimization is critical:
| Challenge | Solution | Validation Metric |
|---|---|---|
| Lipid interference | Dual cyclohexane extraction + centrifugation (1500 rpm, 20 min) | CV <5% in spiked controls |
| Low analyte recovery | TurboVap LV nitrogen evaporation (near-dryness) + methanol reconstitution | Spike-recovery assays (≥90%) |
| Matrix suppression (MS) | Dilute-and-shoot with post-column infusion (MALDI-TOF) | Signal-to-noise ratio ≥3:1 |
Pro Tip : For fecal samples, pre-treat with vacuum desiccation to reduce moisture-driven analyte loss .
Basic: What ethical and practical considerations apply to in vivo this compound toxicity studies?
Answer:
- Ethical : Adhere to institutional animal care guidelines (e.g., IACUC) for humane endpoints (e.g., euthanasia at 20% weight loss) .
- Practical : Use blinded histopathological scoring to minimize bias in neurotoxicity assessments .
Q. Experimental Checklist :
- Justify sample size via power analysis (e.g., G*Power) to balance statistical rigor and ethical constraints .
- Include sham controls (vehicle-only exposure) to isolate this compound-specific effects .
Advanced: How can researchers validate novel this compound biomarkers (e.g., metabolite signatures) using omics approaches?
Answer:
A multi-omics pipeline is effective:
Discovery Phase : Untargeted metabolomics (LC-QTOF-MS) to identify candidate biomarkers (e.g., desmethyl-bromethalin) .
Targeted Validation : MRM (Multiple Reaction Monitoring) on triple-quadrupole MS for quantitation .
Functional Linkage : Transcriptomics (RNA-seq) to correlate metabolite levels with mitochondrial gene dysregulation .
Data Integration : Use tools like MetaboAnalyst 5.0 for pathway enrichment analysis, focusing on oxidative phosphorylation and neuroinflammation pathways .
Basic: What are the critical parameters for ensuring reproducibility in this compound dosing studies?
Answer:
- Dose Accuracy : Calibrate oral gavage equipment daily; verify concentration via pre-study HPLC .
- Environmental Controls : Standardize housing conditions (temperature, light cycles) to minimize stress-induced variability .
Documentation Standard : Report doses in mg/kg ± SD, not "%" (e.g., 0.01% w/w is ambiguous) .
Advanced: How should researchers design studies to assess this compound’s environmental persistence and non-target species exposure?
Answer:
Adopt a tiered risk-assessment framework :
Field Surveys : GC-MS analysis of soil/water near bait stations; compare with LC50 data for non-target species .
Microcosm Studies : Simulate environmental degradation under varying pH/temperature conditions .
Population Modeling : Integrate exposure data with species vulnerability indices (e.g., IUCN Red List criteria) .
Statistical Tool : Use Monte Carlo simulations to project long-term ecological impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
